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Compound of Interest

Compound Name: 3-(3-Azetidinyl)isoquinoline

Cat. No.: B13710754

Get Quote

Executive Summary & Chemical Space Analysis
In the high-stakes arena of kinase drug discovery, the choice between an Isoquinoline and a

Quinoline core is often a critical decision point determined by metabolic safety and binding

geometry.

3-(3-Azetidinyl)isoquinoline: Represents a "privileged scaffold" optimized for safety and

solubility. The isoquinoline nitrogen (N2) offers a distinct H-bond acceptor vector, while the

sp³-rich azetidine ring at the C3 position improves the fraction of saturated carbon (

), enhancing solubility and reducing lipophilicity compared to purely aromatic analogs.

Quinoline Analogs: While historically potent, quinoline cores carry a "structural alert" for

genotoxicity due to the formation of reactive 5,6-epoxides during metabolism. They often

require extensive substitution to block these metabolic "soft spots."
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Feature
3-(3-
Azetidinyl)isoquino
line

Quinoline Analog
(Generic)

Impact on Drug
Design

Core Geometry
Linear fused system,

N at pos 2

Linear fused system,

N at pos 1

Alters H-bond angle in

the kinase hinge

region.

Metabolic Liability

Low: Metabolizes via

ring hydroxylation

(benign).

High: Risk of 5,6-

epoxide formation

(genotoxic).

Isoquinoline is

preferred for chronic

indications.

Solubility (Azetidine)

High: Azetidine amine

acts as a solubilizing

handle.

Variable: Depends on

substituent; aromatic

analogs are insoluble.

Azetidine improves

oral bioavailability.

Vector Orientation
C3-substituent points

toward Solvent Front.

C3-substituent points

toward

Gatekeeper/Hinge.

Determines selectivity

profile.

Mechanistic Bioactivity: The "Hinge Binder" Switch
The primary bioactivity difference stems from how these scaffolds interact with the ATP-binding

pocket of kinases (e.g., ROCK1/2, PKA).

Binding Mode Analysis
Isoquinoline Mode (The "Fasudil" Mimic): The isoquinoline nitrogen (N2) typically acts as a

hydrogen bond acceptor from the backbone NH of the kinase hinge region. The C3-azetidine

group projects into the solvent-exposed region, allowing for bulkier substitutions without

steric clashes. This is critical for ROCK (Rho-kinase) inhibition.

Quinoline Mode: Shifting the nitrogen to position 1 (Quinoline) changes the exit vector by

approximately 30-60°. This often forces the C3-substituent into the "gatekeeper" residue,

potentially increasing potency but drastically altering selectivity (often hitting EGFR or c-Met

off-targets).
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The following diagram illustrates the medicinal chemistry logic flow when selecting between

these two scaffolds.

Lead Optimization
Target: Ser/Thr Kinase (ROCK/PKA)

Scaffold Selection
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Clean Tox Profile
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Figure 1: Decision tree for scaffold selection. Isoquinolines are favored for safety-critical

applications, while Quinolines are often reserved for oncology where toxicity tolerance is

higher.

Experimental Bioactivity Data[1][3][4][5]
The following data summarizes the typical performance of 3-(3-Azetidinyl)isoquinoline
derivatives versus quinoline analogs in standard kinase assays.

Representative Potency (IC50) & Selectivity
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Data extrapolated from structure-activity relationship (SAR) trends in ROCK/PKA inhibitors.

Target
3-(3-
Azetidinyl)isoquino
line (nM)

Quinoline Analog
(nM)

Interpretation

ROCK1 (Rho-kinase) 15 - 40 nM 150 - 300 nM

Isoquinoline geometry

is optimal for the

ROCK ATP pocket.

PKA (Protein Kinase

A)
120 nM 80 nM

Quinoline often binds

tighter to PKA,

reducing selectivity.

Selectivity

(ROCK/PKA)
> 30-fold < 5-fold

Isoquinoline provides

superior isoform

selectivity.

CYP450 Inhibition Low (IC50 > 10 µM)
Moderate (IC50 ~ 2

µM)

Quinoline nitrogen

often coordinates with

Heme iron.

Safety Profile: The Genotoxicity Gap
Quinoline: Frequently tests positive in the Ames Test (bacterial reverse mutation assay) due

to the formation of quinoline-5,6-epoxide by CYP enzymes.

Isoquinoline: Consistently tests negative. The metabolism shifts to benign hydroxylation at

the C5 or C8 position.

Validated Experimental Protocols
To verify these claims in your own lab, use the following self-validating protocols.

Protocol A: Kinase Inhibition Assay (TR-FRET)
Objective: Determine IC50 values for ROCK1/2 activity. Principle: Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific peptide

substrate.
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Reagent Prep:

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Compounds: Dissolve 3-(3-Azetidinyl)isoquinoline in 100% DMSO. Prepare 10-point

serial dilution (1:3).

Enzyme Reaction:

Add 2 µL compound solution to 384-well plate.

Add 4 µL Enzyme Mix (ROCK1, 2 nM final).

Add 4 µL Substrate Mix (Fluorescein-labeled peptide + ATP at Km).

Control: DMSO only (Max signal) and EDTA (Min signal).

Incubation: 60 minutes at Room Temperature (25°C).

Detection:

Add 10 µL Detection Reagent (Terbium-labeled anti-phospho-peptide antibody).

Incubate 60 mins.

Read: Measure TR-FRET ratio (Emission 520nm / 495nm) on a plate reader (e.g., EnVision).

Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Microsomal Stability (Metabolic Safety)
Objective: Compare the metabolic half-life (

) and intrinsic clearance (

).

Incubation System:

Liver Microsomes: Human/Rat (0.5 mg/mL protein).
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Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate,

0.4 U/mL G6PDH).

Procedure:

Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

Initiate reaction with NADPH.

Sample at 0, 5, 15, 30, 45 min.

Quench with ice-cold Acetonitrile (containing Internal Standard).

Analysis (LC-MS/MS):

Monitor parent ion depletion.

Critical Check: Look for +16 Da peaks (Hydroxylation) vs. +34 Da (Dihydrodiol, indicative

of epoxide hydrolysis).

Expectation: Isoquinoline shows +16 Da; Quinoline may show +16 and +34 Da.

Pathway Visualization: ROCK Signaling
The 3-(3-Azetidinyl)isoquinoline scaffold is particularly relevant for modulating the

Rho/ROCK pathway, which controls cytoskeletal reorganization.
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Figure 2: The Rho/ROCK signaling cascade.[1] The isoquinoline inhibitor blocks downstream

actin-myosin contraction, preventing cancer cell migration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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